molecular formula C57H92N10O13 B12752906 Cyclopeptolide CAS No. 159170-92-0

Cyclopeptolide

Cat. No.: B12752906
CAS No.: 159170-92-0
M. Wt: 1125.4 g/mol
InChI Key: VDCLCAXYTCLVQY-CTVGSUQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopeptolide involves the cyclization of linear peptide precursors. One common method is the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a resin-bound peptide chain. After the linear peptide is synthesized, cyclization is achieved through the formation of an amide bond between the N-terminus and C-terminus of the peptide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms that naturally produce the compound. For example, the fungus Metarhizium anisopliae has been used to produce this compound 90-215, which can be isolated and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

Cyclopeptolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Cyclopeptolide has a wide range of scientific research applications, including:

Properties

CAS No.

159170-92-0

Molecular Formula

C57H92N10O13

Molecular Weight

1125.4 g/mol

IUPAC Name

2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1

InChI Key

VDCLCAXYTCLVQY-CTVGSUQISA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Origin of Product

United States

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